3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide
Description
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C16H18N6O2/c1-11(2)24-16-8-6-14-20-19-13(22(14)21-16)5-7-15(23)18-12-4-3-9-17-10-12/h3-4,6,8-11H,5,7H2,1-2H3,(H,18,23) |
InChI Key |
ZGPOOIRJJSMOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CN=CC=C3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Step 3.1: Acrylation at Position 3
Reaction of 6-isopropoxy-triazolo[4,3-b]pyridazine with acryloyl chloride in dichloromethane (DCM) using triethylamine as a base yields the acrylate intermediate (85% yield).
Step 3.2: Amide Coupling
The acrylate intermediate reacts with 1-(pyridin-3-yl)propan-1-amine using EDCl and HOBt in DMF. After 12 hours at 25°C, the desired propanamide is isolated in 78% yield.
Coupling Agent Efficiency
| Coupling System | Solvent | Temperature | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 78% |
| DCC/DMAP | THF | 40°C | 65% |
| HATU/DIEA | DCM | 25°C | 82% |
EDCl/HOBt offers a balance between cost and efficiency, while HATU improves yields at higher expense.
Purification and Characterization
Final purification employs preparative HPLC with a C18 column (ACN/water gradient), achieving >98% purity. Structural confirmation via -NMR and HRMS is critical due to the compound’s regioisomeric risks.
Key Spectral Data
-
-NMR (400 MHz, DMSO-): δ 8.71 (s, 1H, triazole-H), 7.89 (d, Hz, 1H, pyridin-3-yl-H), 2.98 (t, Hz, 2H, CH2), 1.32 (d, Hz, 6H, iPr).
Alternative Synthetic Routes
Route A: Pre-functionalized Pyridazine Approach
Aryl boronic esters enable Suzuki coupling to introduce the pyridin-3-yl group early, but competing side reactions reduce overall yields (45–50%).
Route B: One-Pot Cyclization-Alkoxylation
Combining cyclization and alkoxylation in DMF with excess K2CO3 streamlines the process but risks overalkylation (55% yield).
Challenges and Optimization Opportunities
-
Low Cyclization Yields : Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, improving yields to 50%.
-
Amide Bond Hydrolysis : Stabilizing the acrylate intermediate with trimethylsilyl chloride prevents hydrolysis during coupling.
-
Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) enhances green chemistry metrics without sacrificing yield .
Chemical Reactions Analysis
Types of Reactions
3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
¹Molecular weight estimated as ~380–400 based on analogs.
²Calculated from CAS 1374520-46-3 .
Structural and Functional Insights
- Substituent Effects at Position 6: Isopropoxy vs. Methoxy: The bulkier isopropoxy group in the target compound may enhance metabolic stability compared to methoxy analogs (e.g., ), as alkyl chains reduce oxidative degradation . Methyl vs. Alkoxy: Methyl-substituted analogs (e.g., ) show moderate antimicrobial activity, suggesting that smaller substituents favor interactions with bacterial targets, whereas larger groups like isopropoxy may prioritize mammalian enzyme inhibition .
Amide Side Chain Variations :
- Replacement of the pyridin-3-yl group with benzimidazole () or indazole () alters selectivity. For instance, the indazole-containing compound in acts as a tyrosine kinase inhibitor, highlighting the role of aromatic heterocycles in targeting ATP-binding pockets .
- The pyridin-3-yl moiety in the target compound may confer improved solubility over purely hydrophobic groups (e.g., benzamide in ) due to its basic nitrogen .
Biological Activity Trends :
- Antimicrobial activity is prominent in methyl- and methoxy-substituted triazolopyridazines, whereas bulkier substituents (isopropoxy, cyclopropylpyrazole) correlate with anticancer or kinase-inhibitory effects .
- Cytotoxicity data () indicate that electron-withdrawing groups (e.g., chloro) enhance potency, but isopropoxy’s steric effects may balance reactivity and selectivity .
Biological Activity
The compound 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazolopyridazine derivatives. Its structure includes:
- A triazolo-pyridazine moiety
- An isopropoxy group
- A propanamide backbone
These features contribute to its chemical reactivity and biological interactions. The presence of the isopropoxy group enhances solubility, while the amide bond can undergo hydrolysis under various conditions.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant enzyme inhibition properties. It has been identified as a potential inhibitor of several enzymes involved in disease pathways. Specifically, it shows promise in targeting:
- c-Met kinase , which is implicated in cancer progression.
Research has demonstrated that related triazolo-pyridazine derivatives exhibit moderate cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives against several cancer cell lines. For instance:
- Compounds related to 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide were tested against A549 (lung), MCF-7 (breast), and HeLa (cervical) cell lines.
The results indicated varying degrees of cytotoxicity with some compounds exhibiting IC50 values below 5 μM, which is considered significant for anticancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
The mechanism by which 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide exerts its biological effects likely involves:
- Binding to specific enzyme targets
- Modulating their activity
- Influencing cellular signaling pathways associated with growth and survival
Case Studies
Several studies have highlighted the potential therapeutic applications of triazolo-pyridazine derivatives:
- Inhibition of c-Met Kinase : A study demonstrated that derivatives similar to this compound inhibited c-Met kinase with an IC50 comparable to established inhibitors like Foretinib .
- Cytotoxic Effects on Cancer Cell Lines : Research has shown that specific derivatives exhibit significant cytotoxicity against multiple cancer cell lines, indicating their potential as anticancer agents.
Q & A
Q. Table 1: Key Analogs and Biological Activities
| Compound Name | Structural Variation | Activity (IC₅₀, nM) | Target |
|---|---|---|---|
| Target Compound | Pyridin-3-yl propanamide | 120 ± 15 | JAK2 kinase |
| N-(Thiazol-2-yl) analog [4] | Thiazole substituent | 450 ± 30 | JAK2 kinase |
| N-(Benzimidazol-2-yl) analog [4] | Benzimidazole substituent | 85 ± 10 | EGFR kinase |
Advanced: How does the isopropoxy group influence pharmacokinetic properties?
Answer:
The isopropoxy group at position 6 of the triazolo-pyridazine core:
- Enhances solubility : LogP decreases by 0.5–0.7 compared to methoxy analogs, improving aqueous solubility (2.1 mg/mL vs. 1.3 mg/mL for methoxy) .
- Metabolic stability : Resists CYP3A4-mediated oxidation due to steric hindrance, increasing plasma half-life (t₁/₂ = 4.2 hrs in mice) .
- Target affinity : The bulky group may occupy hydrophobic pockets in kinase ATP-binding sites, increasing selectivity for JAK2 over ABL1 (10-fold) .
Advanced: What computational methods predict binding affinity with target enzymes?
Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with JAK2 (PDB: 4FV8). The isopropoxy group forms van der Waals contacts with Leu983 and Gly994 .
- Molecular Dynamics (MD) Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., replacing isopropoxy with ethoxy reduces binding by 1.2 kcal/mol) .
Advanced: How to design in vitro assays to evaluate off-target effects?
Answer:
- Panel screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition (e.g., >30% inhibition of FLT3 suggests promiscuity) .
- CYP450 inhibition assays : Incubate with human liver microsomes and CYP isoforms (3A4, 2D6) to measure IC₅₀ values; >50% inhibition at 10 µM flags metabolic risks .
- hERG binding assay : Patch-clamp electrophysiology assesses cardiac toxicity risk (IC₅₀ >10 µM is acceptable) .
Advanced: What structural modifications improve blood-brain barrier (BBB) penetration?
Answer:
Modifications based on Lipinski’s Rule of 5 and BBB score predictors :
- Reduce molecular weight : Replace the pyridin-3-yl group with a smaller substituent (e.g., methylpyridine) to lower MW from 379.4 to <350 g/mol .
- Increase lipophilicity : Introduce halogen atoms (e.g., Cl at the phenyl ring) to raise LogP from 2.1 to 2.8 .
- P-glycoprotein evasion : Replace amide with a carbamate to reduce P-gp substrate recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
